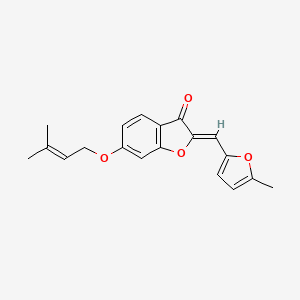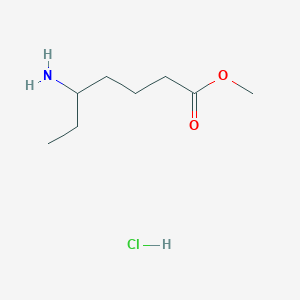
Methyl 5-aminoheptanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-aminoheptanoate hydrochloride, also known as N-α-methyl-5-aminocaproic acid hydrochloride, is a chemical compound used in scientific research. It is an amino acid derivative that has been used in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Serotonin Neurotoxicity and MDMA
MDMA ("Ecstasy") has been shown to potentially cause serotonin (5-HT) neurotoxicity. A study compared MDMA users with controls, finding lower levels of CSF 5-hydroxyindoleacetic acid (a major serotonin metabolite) in MDMA users, suggesting potential 5-HT neurotoxicity as a complication of MDMA use. Personality differences observed support the role of 5-HT in modulating impulsive and aggressive traits (McCann et al., 1994).
Serotonin and Aggression
Research exploring the effect of tryptophan (a serotonin precursor) on aggression found no significant effect of tryptophan supplementation or depletion on measures of aggression or perceptual sensitivity in normal males (Smith et al., 1986).
Serotonin Determination in Mental Disorders
A study developed a method for quantitating serotonin and free tryptophan in whole blood, observing significant changes in serotonin levels following antidepressant treatments, suggesting the importance of serotonin levels in the treatment and monitoring of depression (Aymard et al., 1994).
Serotonin Receptor Occupancy
Research on a novel 5-HT(1A) antagonist showed that high occupancy of human brain 5-HT(1A) receptors could be achieved at doses with minimal acute side effects, indicating potential applications in the treatment of anxiety and mood disorders (Rabiner et al., 2002).
Serotonin in Photodynamic Therapy
Photodynamic therapy (PDT) using Methyl 5-aminolevulinate (a compound related to serotonin pathways) has shown promise in treating basal cell carcinomas (BCCs), indicating the role of serotonin-related compounds in therapeutic applications beyond neurotransmission (Soler et al., 2001).
Propiedades
IUPAC Name |
methyl 5-aminoheptanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-3-7(9)5-4-6-8(10)11-2;/h7H,3-6,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYNKXKGENLLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

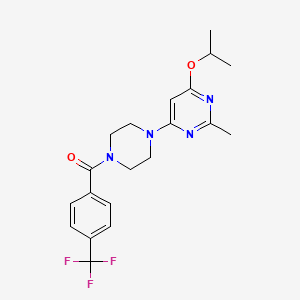
![5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2842709.png)
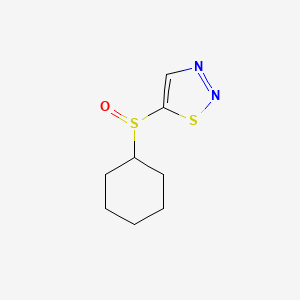
![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2842712.png)
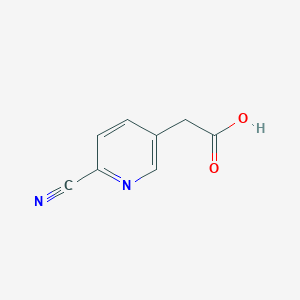
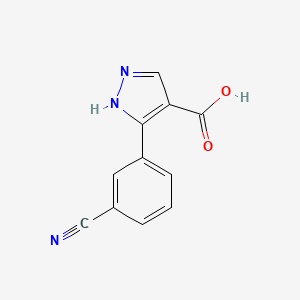
![4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2842716.png)
![3,3-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2842720.png)
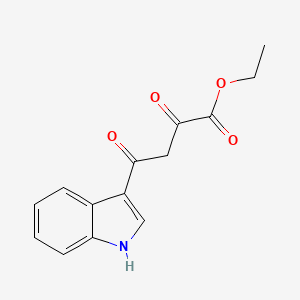

![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)
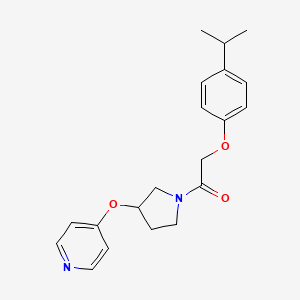
![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)
